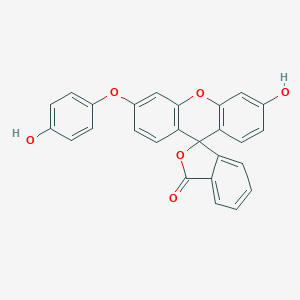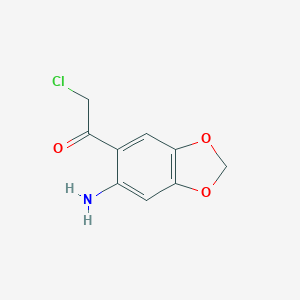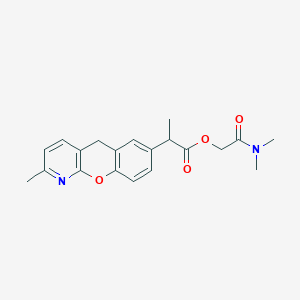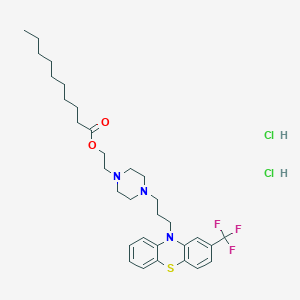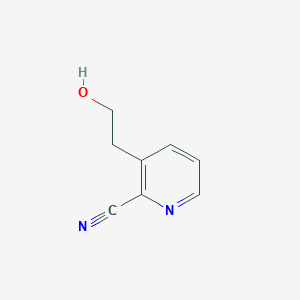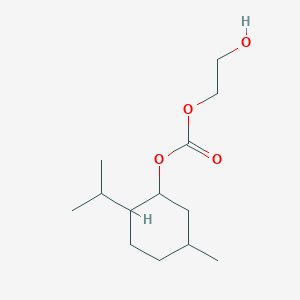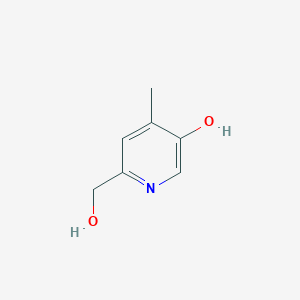
6-(Hydroxymethyl)-4-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)-4-methylpyridin-3-ol, also known as 4-deoxypyridoxine, is a compound that belongs to the vitamin B6 family. It is a white crystalline powder that is soluble in water and has a molecular weight of 157.16 g/mol. This compound has been the subject of scientific research due to its potential therapeutic applications and its role in various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-4-methylpyridin-3-ol involves its conversion into pyridoxal-5-phosphate (PLP), the active form of vitamin B6. PLP acts as a coenzyme in various biochemical reactions, including the metabolism of amino acids and neurotransmitters. It also plays a role in the synthesis of heme and nucleic acids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. It has also been shown to improve cognitive function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(Hydroxymethyl)-4-methylpyridin-3-ol in lab experiments include its low toxicity and its ability to cross the blood-brain barrier. However, its synthesis requires specialized equipment and expertise, which may limit its availability for research purposes.
Future Directions
Future research on 6-(Hydroxymethyl)-4-methylpyridin-3-ol could focus on its potential therapeutic applications in the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions. It could also investigate its role in the metabolism of amino acids and neurotransmitters, and its potential as a diagnostic tool for vitamin B6 deficiency. Furthermore, the development of novel synthesis methods could improve its availability for research purposes.
Synthesis Methods
The synthesis of 6-(Hydroxymethyl)-4-methylpyridin-3-ol involves the reaction of 4-methyl-3-pyridinol with formaldehyde under basic conditions. The reaction is catalyzed by sodium hydroxide and the resulting product is purified by recrystallization.
Scientific Research Applications
6-(Hydroxymethyl)-4-methylpyridin-3-ol has been extensively studied for its therapeutic potential in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its role in the metabolism of amino acids and neurotransmitters.
properties
CAS RN |
143509-40-4 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
6-(hydroxymethyl)-4-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-2-6(4-9)8-3-7(5)10/h2-3,9-10H,4H2,1H3 |
InChI Key |
RGDXNHQUBNYGLG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1O)CO |
Canonical SMILES |
CC1=CC(=NC=C1O)CO |
synonyms |
2-Pyridinemethanol,5-hydroxy-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



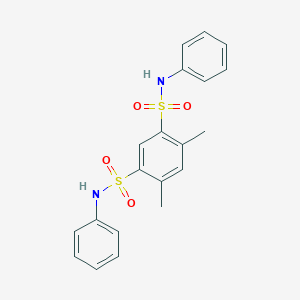

![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)

